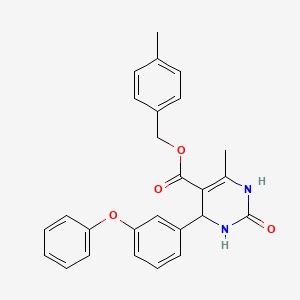![molecular formula C23H20BrN7O B11682606 6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682606.png)
6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-[(2E)-2-(5-bromo-2-méthoxybenzylidène)hydrazinyl]-N,N’-diphényl-1,3,5-triazine-2,4-diamine est un composé organique complexe qui présente un noyau triazine substitué par des groupes hydrazinyl et benzylidène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 6-[(2E)-2-(5-bromo-2-méthoxybenzylidène)hydrazinyl]-N,N’-diphényl-1,3,5-triazine-2,4-diamine implique généralement la condensation de la 5-bromo-2-méthoxybenzaldéhyde avec des dérivés de l'hydrazine, suivie d'une cyclisation avec des précurseurs de triazine. Les conditions réactionnelles comprennent souvent l'utilisation de solvants comme l'éthanol ou le méthanol et de catalyseurs comme l'acide acétique pour faciliter la réaction de condensation .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait l'adaptation à grande échelle des procédures de synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-[(2E)-2-(5-bromo-2-méthoxybenzylidène)hydrazinyl]-N,N’-diphényl-1,3,5-triazine-2,4-diamine peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide de réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : L'atome de brome dans le groupe benzylidène peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones correspondants.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés benzylidène substitués.
Applications De Recherche Scientifique
Le 6-[(2E)-2-(5-bromo-2-méthoxybenzylidène)hydrazinyl]-N,N’-diphényl-1,3,5-triazine-2,4-diamine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination et comme élément constitutif de molécules plus complexes.
Biologie : Étudié pour son potentiel comme agent antimicrobien et anticancéreux en raison de sa capacité à interagir avec les macromolécules biologiques.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Mécanisme d'action
Le mécanisme d'action du 6-[(2E)-2-(5-bromo-2-méthoxybenzylidène)hydrazinyl]-N,N’-diphényl-1,3,5-triazine-2,4-diamine implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le composé peut former des liaisons hydrogène et d'autres interactions avec ces cibles, conduisant à l'inhibition ou à l'activation de voies spécifiques. Par exemple, son groupe hydrazinyl peut interagir avec les sites actifs des enzymes, inhibant potentiellement leur activité .
Mécanisme D'action
The mechanism by which 6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s triazine core allows it to form stable complexes with these targets, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Composés similaires
5-Bromo-2-hydroxy-3-méthoxybenzaldéhyde : Un précurseur dans la synthèse du composé cible.
N’-(5-Bromo-2-hydroxy-3-méthoxybenzylidène)-4-méthoxybenzohydrazide : Une autre base de Schiff avec des caractéristiques structurelles similaires.
Unicité
Le 6-[(2E)-2-(5-bromo-2-méthoxybenzylidène)hydrazinyl]-N,N’-diphényl-1,3,5-triazine-2,4-diamine est unique en raison de son noyau triazine, qui confère des propriétés chimiques et physiques distinctes.
Propriétés
Formule moléculaire |
C23H20BrN7O |
|---|---|
Poids moléculaire |
490.4 g/mol |
Nom IUPAC |
2-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H20BrN7O/c1-32-20-13-12-17(24)14-16(20)15-25-31-23-29-21(26-18-8-4-2-5-9-18)28-22(30-23)27-19-10-6-3-7-11-19/h2-15H,1H3,(H3,26,27,28,29,30,31)/b25-15+ |
Clé InChI |
KWMPPQRDTZYCEK-MFKUBSTISA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)Br)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
SMILES canonique |
COC1=C(C=C(C=C1)Br)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11682531.png)
![ethyl 4-{5-[(E)-{4-oxo-2-thioxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B11682535.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(2-phenylethyl)acetamide](/img/structure/B11682542.png)
![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11682548.png)
![(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11682550.png)
![ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate](/img/structure/B11682566.png)

![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682587.png)
![5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682592.png)

![3-(4-Chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682602.png)
![4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11682614.png)
![(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682620.png)
![4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11682626.png)
